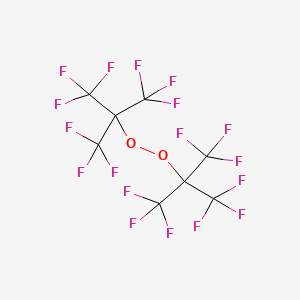
Bis(perfluoro-t-butyl) peroxide
Cat. No. B8479883
Key on ui cas rn:
26842-85-3
M. Wt: 470.05 g/mol
InChI Key: RMHJZXQCOUCQQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04075073
Procedure details


In accordance with this invention, it has been found that the above-described objects can be accomplished by effecting a photolytic reaction between equimolar amounts of perfluoro-t-butyl hypofluorite and tetrafluorohydrazine. The resulting volatile reaction product, NF3, is evacuated at -90° C leaving a pure bis(perfluoro-t-butyl) peroxide residue.
Name
perfluoro-t-butyl hypofluorite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
F[O:2][C:3]([C:12]([F:15])([F:14])[F:13])([C:8]([F:11])([F:10])[F:9])[C:4]([F:7])([F:6])[F:5].FN(F)N(F)F>>[F:5][C:4]([F:7])([F:6])[C:3]([O:2][O:2][C:3]([C:4]([F:5])([F:6])[F:7])([C:12]([F:13])([F:15])[F:14])[C:8]([F:11])([F:10])[F:9])([C:12]([F:15])([F:14])[F:13])[C:8]([F:11])([F:10])[F:9]
|
Inputs


Step One
|
Name
|
perfluoro-t-butyl hypofluorite
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FOC(C(F)(F)F)(C(F)(F)F)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FN(N(F)F)F
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting volatile reaction product, NF3, is evacuated at -90° C
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C(C(F)(F)F)(C(F)(F)F)OOC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
